molecular formula C12H21NO2 B15221094 Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate

Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate

Cat. No.: B15221094
M. Wt: 211.30 g/mol
InChI Key: FNIHOIFAMXVNAM-UHFFFAOYSA-N
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Description

Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate is a bicyclic tertiary amine derivative with a fused bicyclo[3.3.1]nonane skeleton. Its structure features a nitrogen atom at the 3-position and an ethyl acetate group at the 9-position. This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing opioid receptor modulators and other bioactive molecules .

Properties

Molecular Formula

C12H21NO2

Molecular Weight

211.30 g/mol

IUPAC Name

ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate

InChI

InChI=1S/C12H21NO2/c1-2-15-12(14)6-11-9-4-3-5-10(11)8-13-7-9/h9-11,13H,2-8H2,1H3

InChI Key

FNIHOIFAMXVNAM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1C2CCCC1CNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate typically involves the catalytic hydrogenation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel. This process yields the corresponding 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines, which can then be converted into various derivatives through reactions with acetyl and chloroacetyl chlorides, maleic and succinic anhydrides, and other reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar catalytic hydrogenation processes on a larger scale, utilizing efficient and scalable reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate is a chemical compound with applications in scientific research, particularly as a building block in the synthesis of complex organic molecules. The bicyclic structure of azabicyclo[3.3.1]nonane derivatives makes them valuable in various scientific fields .

Scientific Research Applications

  • Chemistry this compound can be employed as a building block in creating complex organic molecules.
  • Biology Azabicyclo[3.3.1]nonane derivatives, which includes this compound, are studied for their potential biological activities, such as antimicrobial and antiviral properties.
  • Medicine These compounds are investigated for potential therapeutic effects, especially in the development of new drugs.
  • Industry this compound is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Synthesis of Bicyclo[3.3.1]nonanes
Various synthetic routes can construct bicyclo[3.3.1]nonanes, including:

  • Condensation reactions between aliphatic or aromatic aldehydes and acetylacetone .
  • Reactions between carvone and ethyl acetoacetate .
  • Condensation reactions between dimethyl-1,3-acetonedicarboxylate and enals to form bicyclo[3.3.1]nonenols .

Derivatives and Analogues
Other compounds similar in structure to this compound include:

  • 2-{3-Azabicyclo[3.3.1]nonan-9-yl}acetic acid hydrochloride, which has a unique acetic acid moiety and hydrochloride salt form, giving it distinct chemical and biological properties.
  • 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one, another bicyclic compound with a similar structure but different functional groups.
  • N-methyl-3-azabicyclo[3.3.1]nonan-9-yl acetate, a derivative with a methyl group and acetate moiety.
  • 3-((1R,5S,9r)-9-ethoxy-3-azabicyclo[3.3.1]nonan-9-yl)-benzamide, used in treating pain .
  • Ethyl endo-3-[(4-substituted-phenyl)amino]-9-azabicyclo[3.3.1]nonane-9-acetate derivatives, synthesized and evaluated for their gastrointestinal prokinetic activity .
  • Ethyl 2-(3-thia-7-azabicyclo[3.3.1]nonan-9-yl)acetate .

Reactions
Reactions involving azabicyclo[3.3.1]nonane derivatives can include:

  • Oxidation, leading to the formation of carboxylic acids or ketones.
  • Reduction, leading to the formation of alcohols or amines.
  • Substitution, leading to the formation of substituted acetic acid derivatives.

Mechanism of Action

The mechanism of action of ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, as a muscarinic receptor antagonist, it binds to muscarinic receptors, inhibiting their activity and thereby modulating neurotransmission . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural Analogs and Their Key Properties

The following table summarizes key physicochemical and synthetic attributes of Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Synthesis Method Key Applications
This compound C₁₃H₂₁NO₂ 223.32 3-aza, 9-ethyl acetate Flow reactor hydrogenation (Thales-Nano) MOR partial agonists
Ethyl 2-((1S,5R,9R)-5-(3-methoxyphenyl)-2-azabicyclo[3.3.1]nonan-9-yl)acetate C₂₃H₃₁NO₃ 377.50 2-aza, 3-methoxyphenyl, 9-ethyl acetate Flow reactor hydrogenation Opioid receptor modulation
2-(3-Azabicyclo[3.3.1]nonan-9-ylidene)acetic acid C₁₀H₁₅NO₂ 181.23 3-aza, 9-ylidene acetic acid Not specified Lab-scale derivatization
3-Phenyl-9-isopropyl-9-azabicyclo[3.3.1]nonan-3-ol C₁₈H₂₅NO 271.40 9-isopropyl, 3-phenyl, 3-hydroxy Catalytic hydrogenation Intermediate for amides/isothiocyanates
Ethyl 9-methoxy-9-(3-methoxyphenyl)-3-azabicyclo[3.3.1]nonane-3-carboxylate C₁₉H₂₇NO₄ 333.42 3-aza, 9-methoxy, 3-methoxyphenyl, ester Multi-step alkylation/acylation Structural studies

Physicochemical Property Trends

  • Lipophilicity : Substituents significantly influence logP values. For example, the 9-methoxy-3-methoxyphenyl derivative (XLogP3 = 3) is more lipophilic than the parent compound (XLogP3 ≈ 1.5), affecting membrane permeability .
  • Crystal Packing : Hirshfeld surface analysis of spiro-thiadiazole derivatives reveals dominant H-bonding and C–H···π interactions, critical for solid-state stability .

Challenges and Limitations

  • Stereochemical Complexity : Diastereomeric separation (e.g., 1S,5R,9R vs. 1S,5R,9S isomers) requires advanced chromatographic techniques, increasing synthesis costs .
  • Reactivity Constraints : Electron-withdrawing groups (e.g., esters) at the 9-position limit nucleophilic substitution reactions compared to hydroxyl or amine derivatives .

Biological Activity

Ethyl 2-(3-azabicyclo[3.3.1]nonan-9-yl)acetate is a compound belonging to the family of azabicyclic structures, which have garnered attention in medicinal chemistry due to their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and relevant research findings.

Pharmacological Properties

This compound has been studied primarily for its interactions with various receptor systems, particularly in the context of opioid receptors. Research indicates that derivatives of azabicyclo[3.3.1]nonane exhibit significant activity at the mu-opioid receptor (MOR), with some compounds acting as partial agonists. For instance, a related compound demonstrated subnanomolar potency (EC50 = 0.91 nM) and good efficacy (Emax = 85%) in cAMP assays, suggesting a promising profile for analgesic applications without the full side effects typically associated with opioids .

Structure-Activity Relationship (SAR)

The biological activity of azabicyclo compounds is significantly influenced by their structural modifications. A recent study highlighted that specific substitutions on the piperidine nitrogen can enhance receptor affinity and selectivity . For example, N-substituted variants showed varying affinities for sigma receptors, with some demonstrating high selectivity against sigma-1 receptors .

Case Studies

  • MOR Agonist Activity : In a comparative study of various azabicyclo[3.3.1]nonane derivatives, one compound (designated as 21 ) was identified as a potent MOR partial agonist with limited side effects compared to traditional opioids . This finding is crucial for developing safer analgesics.
  • Sigma Receptor Binding : Another study synthesized N-substituted 9-azabicyclo[3.3.1]nonan-3α-yl phenylcarbamate analogs, identifying two compounds (WC-26 and WC-59) as highly selective sigma-2 receptor ligands . The binding affinities were reported as K_i = 2.58 nM and K_i = 0.82 nM, respectively.

Summary Table of Biological Activities

CompoundTarget ReceptorBinding Affinity (K_i or EC50)Efficacy (E_max)Reference
This compoundMu-opioid receptorEC50 = 0.91 nME_max = 85%
WC-26Sigma-2 receptorK_i = 0.82 nMHigh selectivity
WC-59Sigma-2 receptorK_i = 2.58 nMHigh selectivity

Synthesis

The synthesis of this compound involves multi-step reactions starting from readily available precursors such as azabicyclo[3.3.1]nonanones. The reaction typically employs catalytic hydrogenation methods to achieve desired stereochemistry and functional group modifications .

Synthetic Route Example

A general synthetic route includes:

  • Formation of Azabicyclo Framework : Starting from appropriate cyclic ketones and amines.
  • Functionalization : Introducing ethyl acetate through acylation reactions.
  • Purification : Utilizing chromatographic techniques to isolate the final product.

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